(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-hydroxypentyl) β-D-glucuronide is an expected major urinary metabolite of UR-144, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1630023-01-6
VCID: VC0148863
InChI: InChI=1S/C27H37NO8/c1-26(2)23(27(26,3)4)18(29)16-14-28(17-11-7-6-10-15(16)17)12-8-5-9-13-35-25-21(32)19(30)20(31)22(36-25)24(33)34/h6-7,10-11,14,19-23,25,30-32H,5,8-9,12-13H2,1-4H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1
SMILES: CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCOC4C(C(C(C(O4)C(=O)O)O)O)O)C
Molecular Formula: C27H37NO8
Molecular Weight: 503.6

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid

CAS No.: 1630023-01-6

Cat. No.: VC0148863

Molecular Formula: C27H37NO8

Molecular Weight: 503.6

* For research use only. Not for human or veterinary use.

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid - 1630023-01-6

Specification

Description UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-hydroxypentyl) β-D-glucuronide is an expected major urinary metabolite of UR-144, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
CAS No. 1630023-01-6
Molecular Formula C27H37NO8
Molecular Weight 503.6
IUPAC Name (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C27H37NO8/c1-26(2)23(27(26,3)4)18(29)16-14-28(17-11-7-6-10-15(16)17)12-8-5-9-13-35-25-21(32)19(30)20(31)22(36-25)24(33)34/h6-7,10-11,14,19-23,25,30-32H,5,8-9,12-13H2,1-4H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1
Standard InChI Key CMXUADKSHAPHSQ-MYQCPFBQSA-N
SMILES CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCOC4C(C(C(C(O4)C(=O)O)O)O)O)C

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